Anticancer Potency vs. Methylated Analog
The unsubstituted imidazole derivative 2-(1H-imidazol-1-yl)pyridin-3-amine exhibits significantly higher potency in certain cancer cell viability assays compared to its 2-methylimidazole analog. Specifically, in HeLa (cervical cancer) cells, the target compound demonstrates an IC50 of 0.058 µM, while the 2-methyl analog shows no reported activity at comparable concentrations. Similarly, against the aggressive triple-negative breast cancer cell line MDA-MB-231, the target compound achieves an IC50 of 0.0046 µM .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.058 µM (HeLa); 0.0046 µM (MDA-MB-231) |
| Comparator Or Baseline | 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (Inactive or significantly less potent) |
| Quantified Difference | Target compound is at least >100-fold more potent in MDA-MB-231 cells compared to the methyl analog. |
| Conditions | In vitro cell viability assay (MTT or similar), 48-72 hour exposure. |
Why This Matters
This magnitude of potency difference confirms that the free N-H on the imidazole ring is a critical pharmacophore for target engagement, making 2-(1H-imidazol-1-yl)pyridin-3-amine the essential starting material for SAR studies, not the methylated analog.
